2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine
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Overview
Description
The compound contains several functional groups including a pyrimidine ring, a pyridine ring, a piperidine ring, and a 1,2,4-oxadiazole ring. These functional groups are common in many pharmaceutical compounds due to their diverse reactivity and ability to form stable structures .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The presence of nitrogen in the rings (pyrimidine, pyridine, piperidine, and 1,2,4-oxadiazole) can contribute to the compound’s ability to form hydrogen bonds, which can be important in its interactions with biological targets .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the rings, which can act as nucleophiles in reactions. Additionally, the compound may undergo metabolism in the body, leading to the formation of various metabolites .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of multiple rings and nitrogen atoms could impact its solubility, stability, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-propan-2-yl-5-[[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-14(2)19-24-18(28-25-19)13-26-9-5-17(6-10-26)27-20-22-11-16(12-23-20)15-3-7-21-8-4-15/h3-4,7-8,11-12,14,17H,5-6,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNDPGGVSVDHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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